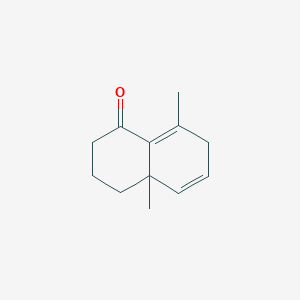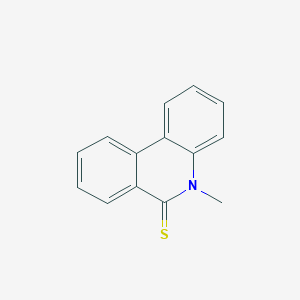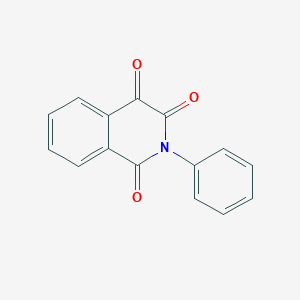
1,3,4(2H)-Isoquinolinetrione, 2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- is a heterocyclic compound with a unique structure that includes an isoquinoline core and three carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with aniline derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
化学反応の分析
Types of Reactions
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolinetrione derivatives, which can have different functional groups attached to the aromatic ring or the carbonyl groups.
科学的研究の応用
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes.
作用機序
The mechanism by which 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. Additionally, it can interact with DNA and proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and have comparable biological activities.
Quinoxaline Derivatives: These compounds also contain a bicyclic structure with nitrogen atoms and are used in similar applications.
Uniqueness
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- is unique due to its specific arrangement of carbonyl groups and the isoquinoline core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
67213-84-7 |
|---|---|
分子式 |
C15H9NO3 |
分子量 |
251.24 g/mol |
IUPAC名 |
2-phenylisoquinoline-1,3,4-trione |
InChI |
InChI=1S/C15H9NO3/c17-13-11-8-4-5-9-12(11)14(18)16(15(13)19)10-6-2-1-3-7-10/h1-9H |
InChIキー |
NVVOLUIFQUYFHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)
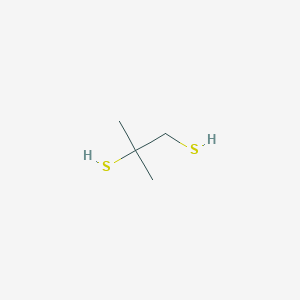

![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
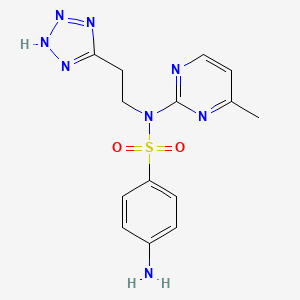





![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
